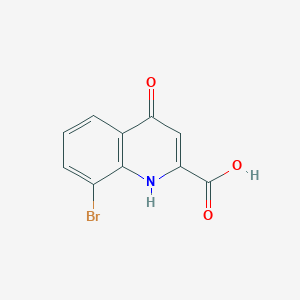

8-Bromo-4-hydroxyquinoline-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Bromo-4-hydroxyquinoline-2-carboxylic acid is a derivative of hydroxyquinoline . Hydroxyquinoline is used in radiolysis of carboxyquinolines and chemiluminescent reaction of dihydroquinoline products with bases in the presence of oxygen . It is also a strong chelator of Fe (II), making it feasible as a siderophore .

Synthesis Analysis

The synthesis of 8-Hydroxyquinoline derivatives has attracted the attention of chemists, medicinal chemists, and professionals in health sciences . A number of prescribed drugs incorporate this group, and numerous 8-HQ-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity . The biosynthesis proceeds via kynurenine and 3-hydoxykynurenin .Molecular Structure Analysis

The molecular structure of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid is represented by the empirical formula C10H6BrNO3 . It has a molecular weight of 268.06 .Chemical Reactions Analysis

8-Hydroxyquinoline-2-carboxylic acid is used in solutions containing known amounts of molybdate for CV measurements . It is also used in chemiluminescent reactions of dihydroquinoline products with bases in the presence of oxygen .Physical And Chemical Properties Analysis

8-Bromo-4-hydroxyquinoline-3-carboxylic acid is a solid compound . It has a molecular weight of 268.06 .Applications De Recherche Scientifique

Application in Medicinal Chemistry

8-Hydroxyquinoline and its derivatives have a wide range of pharmacological applications . They are used as iron-chelators for neuroprotection, anticancer agents, inhibitors of 2OG-dependent enzymes, chelators of metalloproteins, anti-HIV agents, antifungal agents, antileishmanial agents, antischistosomal agents, mycobacterium tuberculosis inhibitors, and botulinum neurotoxin inhibitors .

Application in Radiopharmaceuticals

8-Hydroxyquinoline-2-carboxylic acid (8-HQA) has been used as a bifunctional chelator in radiopharmaceutical applications . The carboxylic acid is converted to an N-hydroxy-succinimidyl ester, which reacts with the side chain amino groups of proteins to link the bidentate chelator to the intended substrate .

Application in Controlling Gut Microbiome

8-Hydroxyquinoline-2-carboxylic acid (8-HQA) has been found in high concentrations in the gut of Noctuid larvae (and in a few other lepidopterans), where it is proposed to act as a siderophore . It is formed during the larval stage, probably acting as an iron chelator to control the gut microbiome .

Application in Organic Synthesis

Quinoline and its analogues, including 8-Hydroxyquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in medicinal chemistry .

Application in Antimicrobial and Antiparasitic Agents

Several 8-Hydroxyquinoline derivatives have been reported as antimicrobial and antiparasitic agents . Their action occurs mainly through their chelating properties towards specific metal ions fundamental for triggering the mentioned diseases (e.g., Fe, Cu, Zn) .

Application in Fluorescence Quenching

8-Hydroxyquinoline-2-carboxylic acid reacts with 2-aminophenol to form a benzoxazole derivative, which can undergo fluorescence quenching in water . This makes it a viable candidate for developing a probe for detecting water in aprotic organic solvents .

Propriétés

IUPAC Name |

8-bromo-4-oxo-1H-quinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-6-3-1-2-5-8(13)4-7(10(14)15)12-9(5)6/h1-4H,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLPEZFQNJXXMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431503 |

Source

|

| Record name | 4-hydroxy-8-bromo-quinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-4-hydroxyquinoline-2-carboxylic acid | |

CAS RN |

10174-71-7 |

Source

|

| Record name | 8-Bromo-4-hydroxy-2-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10174-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-hydroxy-8-bromo-quinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid](/img/structure/B1278086.png)

![2-[(3-cyanophenyl)amino]acetic Acid](/img/structure/B1278102.png)

![3-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1278109.png)